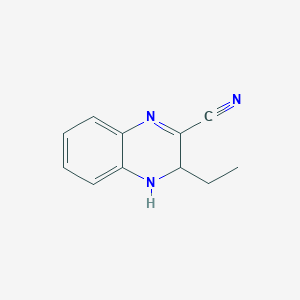

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile

CAS No.: 63536-42-5

Cat. No.: VC15997590

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63536-42-5 |

|---|---|

| Molecular Formula | C11H11N3 |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile |

| Standard InChI | InChI=1S/C11H11N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6,8,13H,2H2,1H3 |

| Standard InChI Key | CHMVLGHCAGRCQR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(=NC2=CC=CC=C2N1)C#N |

Introduction

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are bicyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. These compounds are widely studied due to their diverse biological activities and applications in medicinal chemistry, materials science, and catalysis.

The specific structure of 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile includes:

-

An ethyl group attached at the 3rd position.

-

A dihydroquinoxaline core, indicating partial saturation of the pyrazine ring.

-

A nitrile (-CN) group at the 2nd position.

Synthesis

The synthesis of 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile typically involves cyclization reactions using precursors such as o-phenylenediamine and nitriles or related derivatives. The general synthetic pathway may include:

-

Reaction of o-phenylenediamine with an appropriate carbonyl compound.

-

Incorporation of the nitrile group through alkylation or substitution reactions.

-

Cyclization under controlled conditions to form the dihydroquinoxaline core.

Applications

Quinoxaline derivatives like 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile have been explored for various applications:

-

Pharmaceuticals: Quinoxalines are known for antimicrobial, anticancer, and anti-inflammatory properties.

-

Materials Science: Their electronic properties make them candidates for use in organic semiconductors.

-

Catalysis: Quinoxalines serve as ligands in coordination chemistry.

While specific data on this compound's biological activity is limited, related quinoxaline derivatives have shown promising pharmacological effects.

Research Findings

Studies on quinoxaline derivatives highlight their potential in drug development:

-

Antimicrobial Activity: Many quinoxalines exhibit broad-spectrum activity against bacterial and fungal strains due to their ability to interfere with microbial DNA synthesis .

-

Anticancer Potential: Substituted quinoxalines have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis .

-

Structural Studies: X-ray crystallography and NMR spectroscopy are commonly used to confirm the structure of quinoxaline derivatives .

Challenges and Future Directions

Despite their potential, challenges remain in the synthesis and application of quinoxalines:

-

Optimization of synthetic routes to improve yield and purity.

-

Detailed toxicological studies to assess safety profiles.

-

Exploration of structure-activity relationships (SAR) to enhance biological efficacy.

Future research should focus on expanding the scope of applications for 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile by exploring its reactivity and potential modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume